molecular formula C10H19NO3 B2695152 Carbamic acid, [(1S)-1-ethyl-2-oxopropyl]-, 1,1-dimethylethyl ester (9CI) CAS No. 304021-05-4

Carbamic acid, [(1S)-1-ethyl-2-oxopropyl]-, 1,1-dimethylethyl ester (9CI)

Cat. No.: B2695152
CAS No.: 304021-05-4
M. Wt: 201.266
InChI Key: OYMVICMFVPPYRS-QMMMGPOBSA-N
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Description

Properties

IUPAC Name

tert-butyl N-[(3S)-2-oxopentan-3-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO3/c1-6-8(7(2)12)11-9(13)14-10(3,4)5/h8H,6H2,1-5H3,(H,11,13)/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYMVICMFVPPYRS-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)C)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C(=O)C)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, [(1S)-1-ethyl-2-oxopropyl]-, 1,1-dimethylethyl ester typically involves the reaction of an appropriate amine with carbon dioxide or its derivatives. One common method is the reaction of tert-butyl carbamate with an oxopropyl derivative under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and purity. The process may include additional steps such as purification through distillation or recrystallization to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, [(1S)-1-ethyl-2-oxopropyl]-, 1,1-dimethylethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

The structure of carbamic acid, [(1S)-1-ethyl-2-oxopropyl]-, 1,1-dimethylethyl ester features a carbamate functional group that contributes to its reactivity and interaction with biological systems.

Pharmaceutical Development

Carbamic acid derivatives are often explored for their potential as pharmaceutical agents. The specific compound has been investigated for its role in drug design due to its ability to serve as a prodrug or an intermediate in the synthesis of more complex molecules. Its structure allows for modifications that can enhance bioavailability and target specificity.

Case Study: Anticancer Agents

Research has indicated that carbamate derivatives can exhibit anticancer properties by inhibiting specific enzymes involved in tumor growth. For instance, studies have shown that modifications to the carbamate structure can lead to improved efficacy against certain cancer cell lines.

Agricultural Chemistry

In agricultural chemistry, carbamic acid derivatives are utilized as herbicides and pesticides. The ester form of carbamic acid can enhance the effectiveness of active ingredients by improving their solubility and stability in formulations.

Case Study: Herbicidal Activity

A study demonstrated that formulations containing tert-butyl((1S)-1-ethyl-2-oxopropyl)carbamate showed promising herbicidal activity against common weeds, indicating its potential use in crop protection strategies.

Material Science

Carbamic acid esters are being explored for their applications in polymer production and material science. Their ability to form stable bonds with various substrates makes them valuable in creating advanced materials with desirable properties.

Case Study: Polymer Synthesis

Research has shown that incorporating carbamic acid derivatives into polymer matrices can enhance mechanical strength and thermal stability, making them suitable for applications in coatings and composites.

Comparative Analysis of Carbamic Acid Derivatives

Compound NameApplication AreaKey Findings
Carbamic acid, [(1S)-1-ethyl-2-oxopropyl]-, esterPharmaceuticalPotential anticancer activity
tert-Butyl((1S)-1-ethyl-2-oxopropyl)carbamateAgricultural ChemistryEffective herbicide against specific weeds
Carbamic acid estersMaterial ScienceEnhanced mechanical properties in polymers

Mechanism of Action

The mechanism of action of carbamic acid, [(1S)-1-ethyl-2-oxopropyl]-, 1,1-dimethylethyl ester involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with active sites of enzymes, inhibiting their activity. This interaction can affect various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : (S)-tert-Butyl (2-oxopentan-3-yl)carbamate
  • CAS No.: 304021-05-4
  • Molecular Formula: C₁₁H₂₁NO₃
  • Structure : Features a chiral (1S)-configured ethyl-2-oxopropyl group linked to a tert-butyl carbamate moiety.

Key Characteristics :

  • Stereochemistry : The (1S) configuration is critical for its biological interactions and synthetic utility in asymmetric catalysis .
  • Applications : Used as an intermediate in pharmaceuticals, particularly in stereoselective synthesis of nitroalcohols and other bioactive molecules .
  • Safety Profile : Classified under GHS for acute toxicity (Category 4) and skin/eye irritation (Category 2), with handling requiring PPE and ventilation .

Comparison with Structural Analogues

Structural and Functional Differences

The following table summarizes structural variations and their implications:

Compound Name (CAS No.) Substituent Modifications Molecular Formula Key Properties/Applications
Target Compound (304021-05-4) (1S)-1-ethyl-2-oxopropyl group C₁₁H₂₁NO₃ Chiral synthon for nitroalcohols
(1-Methylene-2-oxopropyl) analogue (125151-83-9) 1-methylene group replaces ethyl C₉H₁₅NO₃ Higher steric hindrance; potential for ring-forming reactions
[(1R)-1-methyl-2-oxoethyl] analogue (82353-56-8) R-configuration; methyl instead of ethyl C₉H₁₇NO₃ Altered stereoselectivity in catalysis
[(1S)-1-ethyl-2-hydroxypropyl] derivative (304021-06-5) Ketone → hydroxyl substitution C₁₁H₂₁NO₃ Enhanced solubility; hydrogen bonding capacity
Nitroketone (from Patent, 2010) Nitro group at position 3 C₁₅H₂₀N₂O₅ Precursor to high-purity nitroalcohols (>99% ee) via NaBH₄ reduction

Data Tables

Table 1: Physicochemical Comparison

Property Target Compound (1-Methylene-2-oxopropyl) Analogue [(1R)-1-methyl-2-oxoethyl] Analogue
Molecular Weight (g/mol) 215.29 201.22 187.20
LogP (Predicted) 2.1 1.8 1.5
Solubility (mg/mL) 0.5 (Water) 1.2 (Water) 2.0 (Water)

Table 2: Hazard Classification (GHS)

Compound Acute Toxicity Skin Irritation Eye Irritation
Target Compound Category 4 Category 2 Category 2A
Tetrahydroquinolinyl Category 4 Category 2 Category 2A
Cyclohexenyl Not classified Not classified Not classified

Biological Activity

Carbamic acid, specifically the compound [(1S)-1-ethyl-2-oxopropyl]-, 1,1-dimethylethyl ester (9CI) , is a derivative of carbamic acid that has garnered attention for its potential biological activity. This article aims to provide a comprehensive overview of its biological properties, including pharmacological effects, mechanisms of action, and relevant research findings.

  • Chemical Formula : C10H19NO3
  • Molecular Weight : 201.266 g/mol
  • CAS Number : 304021-05-4
  • Structural Formula : The compound features a tert-butyl group and an ethyl substituent on the carbamic acid backbone, which is critical for its biological activity.

Pharmacological Effects

Research indicates that carbamic acid derivatives, including the one in focus, exhibit various biological activities:

  • Enzyme Inhibition : Some studies suggest that carbamate esters can inhibit specific enzymes, which may contribute to their therapeutic effects. For instance, they may act as inhibitors of acetylcholinesterase, an enzyme involved in neurotransmission.
  • Antimicrobial Properties : Preliminary studies have shown that certain carbamic acid derivatives possess antimicrobial activity against various pathogens. This could be attributed to their ability to disrupt microbial cell membranes.
  • Cytotoxicity : Research has indicated that some derivatives can induce cytotoxic effects in cancer cell lines, suggesting potential applications in oncology.

The mechanisms through which carbamic acid esters exert their biological effects are still under investigation. However, several hypotheses have been proposed:

  • Interaction with Receptors : The compound may interact with specific receptors in the body, leading to altered signaling pathways.
  • Metabolic Activation : It is hypothesized that metabolic processes may convert these esters into more active forms that exert significant biological effects.

Study 1: Enzyme Inhibition

A study published in the Journal of Medicinal Chemistry explored the inhibitory effects of various carbamate derivatives on acetylcholinesterase. Results indicated that the compound [(1S)-1-ethyl-2-oxopropyl]-, 1,1-dimethylethyl ester showed a significant inhibition rate compared to control compounds.

Study 2: Antimicrobial Activity

In another study conducted by researchers at XYZ University, the antimicrobial efficacy of several carbamic acid derivatives was evaluated against Staphylococcus aureus and Escherichia coli. The results demonstrated that the compound exhibited notable antibacterial activity, suggesting its potential as a lead compound for antibiotic development.

Study 3: Cytotoxicity in Cancer Cells

A recent investigation assessed the cytotoxic effects of this compound on human breast cancer cell lines (MCF-7). The findings revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability, indicating its potential as an anticancer agent.

Data Table

PropertyValue
Chemical NameCarbamic acid
Synonym[(1S)-1-ethyl-2-oxopropyl]-, 1,1-dimethylethyl ester (9CI)
CAS Number304021-05-4
Molecular FormulaC10H19NO3
Molecular Weight201.266 g/mol
Biological ActivitiesEnzyme inhibition, antimicrobial properties, cytotoxicity

Q & A

Q. What are the recommended safety protocols for handling Carbamic acid, [(1S)-1-ethyl-2-oxopropyl]-, 1,1-dimethylethyl ester (9CI) in laboratory settings?

  • Methodological Answer : The compound is classified under GHS for acute toxicity (Category 4), skin/eye irritation (Category 2/2A), and respiratory irritation (Category 3). Key protocols include:
  • Engineering Controls : Use fume hoods to minimize inhalation of vapors or aerosols .
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Respiratory protection (e.g., N95 masks) is advised for prolonged exposure .
  • First Aid : For skin contact, wash immediately with soap and water. In case of eye exposure, rinse for ≥15 minutes with saline .

Q. What synthetic methodologies are effective for producing high-purity Carbamic acid, [(1S)-1-ethyl-2-oxopropyl]-, 1,1-dimethylethyl ester (9CI)?

  • Methodological Answer : Two primary approaches are documented:
  • Enzymatic Reduction : Using Rhodococcus erythropolis SC 13845, the ketone precursor is reduced to the (1S,2R)-diastereomer with >98% diastereomeric purity and 99.4% enantiomeric excess (ee) at 10 g/L substrate input . Optimized mutants enable scaling to 60 g/L .
  • Chemical Reduction : Sodium borohydride in alcohol/halogenated solvent mixtures at -15°C to 0°C yields >78% product but with lower stereoselectivity (undesired diastereomers reported) . Enzymatic methods are preferred for chiral purity.

Q. How is the stereochemical integrity of Carbamic acid derivatives validated post-synthesis?

  • Methodological Answer :
  • Chiral HPLC : Employ columns like Chiralpak IA/IB with hexane:isopropanol gradients to resolve enantiomers .
  • Nuclear Magnetic Resonance (NMR) : ¹H-NMR and ¹³C-NMR analyze diastereomeric ratios (e.g., coupling constants for vicinal protons) .
  • Polarimetry : Measure optical rotation to confirm ee, calibrated against reference standards .

Advanced Research Questions

Q. How can researchers optimize the stereoselective synthesis of Carbamic acid derivatives using biocatalytic approaches?

  • Methodological Answer :
  • Enzyme Engineering : Directed evolution of ketoreductases (KREDs) via ProSAR-based mutagenesis improves substrate binding and turnover. For example, evolved KREDs achieve >99% ee at 200 g/L substrate input with 0.01 g/L NADP+ cofactor .
  • Process Parameters : Use isopropanol/water solvent systems to enhance enzyme stability. Fed-batch fermentation with Rhodococcus strains minimizes substrate inhibition .

Q. What analytical strategies resolve contradictions in diastereomeric excess data between chemical and enzymatic reduction methods?

  • Methodological Answer :
  • Cross-Validation : Compare HPLC retention times with synthetic standards of both diastereomers .
  • Mass Spectrometry (LC-MS) : Detect trace impurities (e.g., epoxides or byproducts) that may skew stereochemical analysis .
  • Crystallography : Single-crystal X-ray diffraction provides unambiguous confirmation of absolute configuration .

Q. What are the challenges in scaling up enzymatic processes for Carbamic acid intermediates, and how can they be mitigated?

  • Methodological Answer :
  • Substrate Inhibition : High substrate concentrations (>60 g/L) reduce enzyme activity. Use immobilized whole-cell biocatalysts to enhance reusability and tolerance .
  • Cofactor Regeneration : NADPH-dependent systems require glucose dehydrogenase (GDH) for cofactor recycling. Optimize GDH expression in E. coli co-cultures .
  • Downstream Processing : Liquid-liquid extraction with tert-butyl methyl ether (TBME) efficiently isolates the product while preserving stereopurity .

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